- Methods of treating medical conditions and inhibiting LINE1 reverse transcriptase using a substituted 4-fluoro-2,5-dihydrofuranyl phosphonic acid or related compound, World Intellectual Property Organization, , ,

Cas no 97614-44-3 (2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate)

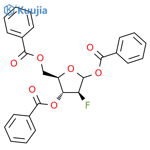

97614-44-3 structure

Productnaam:2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate

CAS-nummer:97614-44-3

MF:C19H16BrFO5

MW:423.229748725891

MDL:MFCD15144963

CID:860333

PubChem ID:11189404

2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Chemische en fysische eigenschappen

Naam en identificatie

-

- [(2R,3R,4S,5R)-3-(Benzoyloxy)-5-bromo-4-fluorooxolan-2-yl]methyl benzoate

- 2-Deoxy-2-fluoro-α-D-arabinofuranosyl Bromide 3,5-Dibenzoate

- 2-DEOXY-3,5-DI-O-BENZOYL-2-FLUORO-A-D-ARABINOFURANOSYL BROMIDE

- 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide dibenzoate

- α-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate (9CI)

- D

- 2-Deoxy-1-α-bromo-2-β-fluoro-3,5-di-O-benzoyl-D-ribofuranose

- YYVZPZJEMLBIGM-TWMKSMIVSA-N

- [(2R,3R,4S,5R)-3-Benzoyloxy-5-bromo-4-fluoro-tetrahydrofuran-2-yl]methyl benzoate

- DTXSID80458186

- 97614-44-3

- [(2R,3R,4S,5R)-3-benzoyloxy-5-bromo-4-fluorooxolan-2-yl]methyl benzoate

- SCHEMBL1357298

- BS-33426

- AKOS022178768

- ((2R,3R,4S,5R)-3-(Benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate

- (2R,3R,4S,5R)-2-[(benzoyloxy)methyl]-5-bromo-4-fluorooxolan-3-yl benzoate

- MFCD15144963

- 2-Deoxy-2-fluoro-alpha-D-arabinofuranosylbromide3,5-dibenzoate

- 2-Deoxy-2-fluoro-?-D-arabinofuranosyl Bromide Dibenzoate;

- 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate

- 2-Deoxy-2-fluoro-a-D-arabinofuranosyl bromide 3,5-dibenzoate

- CS-0130700

- 2-deoxy-2-fluoro-3,5-di-o-benzoyl-alpha-d-arabinofuranosyl bromide

- 3,5-di-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide

- a-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate

- H11804

- 2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate

-

- MDL: MFCD15144963

- Inchi: 1S/C19H16BrFO5/c20-17-15(21)16(26-19(23)13-9-5-2-6-10-13)14(25-17)11-24-18(22)12-7-3-1-4-8-12/h1-10,14-17H,11H2/t14-,15+,16-,17+/m1/s1

- InChI-sleutel: YYVZPZJEMLBIGM-TWMKSMIVSA-N

- LACHT: O([C@H]1[C@H](F)[C@@H](Br)O[C@@H]1COC(C1C=CC=CC=1)=O)C(C1C=CC=CC=1)=O

Berekende eigenschappen

- Exacte massa: 422.01700

- Monoisotopische massa: 422.01651g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 6

- Zware atoomtelling: 26

- Aantal draaibare bindingen: 7

- Complexiteit: 490

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 4

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- XLogP3: 4.4

- Topologisch pooloppervlak: 61.8Ų

Experimentele eigenschappen

- Dichtheid: 1.51

- Smeltpunt: 73 ºC

- Kookpunt: 492.3±45.0 °C at 760 mmHg

- Vlampunt: 251.5±28.7 °C

- PSA: 61.83000

- LogboekP: 3.52690

- Dampfdruk: 0.0±1.2 mmHg at 25°C

2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Beveiligingsinformatie

- Signaalwoord:Warning

- Gevaarverklaring: H302-H315-H319-H332-H335

- Waarschuwingsverklaring: P261-P280-P305+P351+P338

- Veiligheidsinstructies: H303+H313+H333

- Opslagvoorwaarde:Sealed in dry,2-8°C(BD211063)

2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | BICL2162-1g |

3,5-Di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide |

97614-44-3 | 1g |

£366.00 | 2025-02-21 | ||

| TRC | D235495-1g |

2-Deoxy-2-fluoro-α-D-arabinofuranosyl Bromide 3,5-Dibenzoate |

97614-44-3 | 1g |

$ 230.00 | 2022-06-05 | ||

| Chemenu | CM161843-250mg |

((2R,3R,4S,5R)-3-(benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate |

97614-44-3 | 95% | 250mg |

$*** | 2023-05-29 | |

| Chemenu | CM161843-5g |

((2R,3R,4S,5R)-3-(benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate |

97614-44-3 | 95% | 5g |

$844 | 2021-08-05 | |

| Chemenu | CM161843-1g |

((2R,3R,4S,5R)-3-(benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate |

97614-44-3 | 95% | 1g |

$52 | 2024-07-18 | |

| abcr | AB543684-5 g |

2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate; . |

97614-44-3 | 5g |

€767.30 | 2023-06-14 | ||

| 1PlusChem | 1P00IKFK-5g |

a-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate |

97614-44-3 | 98% | 5g |

$117.00 | 2025-03-01 | |

| Aaron | AR00IKNW-1g |

a-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate |

97614-44-3 | 98% | 1g |

$24.00 | 2025-02-28 | |

| Aaron | AR00IKNW-25g |

a-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate |

97614-44-3 | 98% | 25g |

$266.00 | 2025-02-28 | |

| 1PlusChem | 1P00IKFK-100mg |

a-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate |

97614-44-3 | 98% | 100mg |

$7.00 | 2024-04-19 |

2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; 22 h, rt; rt → 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

Referentie

Productiemethode 2

Reactievoorwaarden

1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt; 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C

Referentie

- Compatibility of 5-ethynyl-2'F-ANA UTP with in vitro selection for the generation of base-modified, nuclease resistant aptamers, Organic & Biomolecular Chemistry, 2019, 17(35), 8083-8087

Productiemethode 3

Reactievoorwaarden

1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; overnight, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7, 0 °C

Referentie

- Preparation of pyrimidine nucleoside sulfamates as antitumor agents and Atg7 enzyme inhibitors, World Intellectual Property Organization, , ,

Productiemethode 4

Reactievoorwaarden

1.1 Reagents: Hydrogen bromide Solvents: Acetic acid

Referentie

- Sugar-modified derivatives of cytostatic 7-(het)aryl-7-deazaadenosines: 2'-C-methylribonucleosides, 2'-deoxy-2'-fluoroarabinonucleosides, arabinonucleosides and 2'-deoxyribonucleosides, Bioorganic & Medicinal Chemistry, 2012, 20(17), 5202-5214

Productiemethode 5

Reactievoorwaarden

1.1 Reagents: Hydrogen bromide Solvents: Acetic acid

Referentie

- 2'-Deoxy-2'-fluoro-β-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies, Nucleic Acids Research, 2000, 28(18), 3625-3635

Productiemethode 6

Reactievoorwaarden

1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ; 20 h, cooled

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referentie

- Process for preparation of Clofarabine intermediate 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide, China, , ,

Productiemethode 7

Reactievoorwaarden

1.1 Reagents: Bromotrimethylsilane Catalysts: Zinc bromide Solvents: Dichloromethane ; 70 min, 0 °C; 19 h, rt

Referentie

- Syntheses of 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl purine nucleosides via selective glycosylation reactions of potassium salts of purine derivatives with the glycosyl bromide, Tetrahedron Letters, 2016, 57(3), 268-271

Productiemethode 8

Reactievoorwaarden

Referentie

- Impact of Sugar Pucker on Base Pair and Mispair Stability, Biochemistry, 2009, 48(50), 11994-12004

Productiemethode 9

Reactievoorwaarden

1.1 Reagents: Acetic acid , Hydrogen bromide Solvents: Dichloromethane ; 18 h, rt

Referentie

- Method for synthesizing nucleoside analog clofarabine, China, , ,

Productiemethode 10

Reactievoorwaarden

1.1 Reagents: Acetic acid , Hydrogen bromide Solvents: Dichloromethane ; overnight, rt

Referentie

- Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides, Proceedings of the National Academy of Sciences of the United States of America, 2011, 108(51), 20404-20409

Productiemethode 11

Reactievoorwaarden

1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; rt; overnight, rt

1.2 Reagents: Water

1.2 Reagents: Water

Referentie

- Method for preparing clofarabine with high yield, China, , ,

Productiemethode 12

Reactievoorwaarden

1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; 20 min, -5 °C; 18 h, -5 °C → 20 °C

Referentie

- Development of novel clofarabine analogs for cancer therapy, World Intellectual Property Organization, , ,

Productiemethode 13

Reactievoorwaarden

1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane

Referentie

- Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-β-D-arabinofuranosyl nucleosides, Journal of Organic Chemistry, 1988, 53(1), 85-8

Productiemethode 14

Reactievoorwaarden

1.1 Reagents: Acetic acid , Hydrogen bromide Solvents: Dichloromethane ; overnight, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

Referentie

- S-antigen transport inhibiting oligonucleotide polymers and methods, World Intellectual Property Organization, , ,

Productiemethode 15

Reactievoorwaarden

1.1 Reagents: Acetic acid , Hydrogen bromide ; 24 h, 25 °C

Referentie

- Synthesis and Structure of Duplex DNA Containing the Genotoxic Nucleobase Lesion N7-Methylguanine, Journal of the American Chemical Society, 2008, 130(35), 11570-11571

Productiemethode 16

Reactievoorwaarden

1.1 Reagents: Acetic acid , Hydrogen bromide Solvents: Dichloromethane ; 0 °C; 24 h, 28 - 32 °C

Referentie

- Preparation of thiouracil nucleoside analogs for treatment of viruses and cancer, India, , ,

Productiemethode 17

Reactievoorwaarden

1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; 20 min, -5 °C; 18 h, -5 °C → 20 °C

Referentie

- Preparation of 2,4,7-substitute-7-deaza-2'-deoxy-2'-fluoroarabinosyl nucleoside and nucleotide prodrugs and uses thereof as antiviral agents, World Intellectual Property Organization, , ,

2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Raw materials

- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose

- (3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate

2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Preparation Products

2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Gerelateerde literatuur

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

-

5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

97614-44-3 (2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate) Gerelateerde producten

- 923504-00-1(N-4-(1-benzofuran-2-yl)-1,3-thiazol-2-ylacetamide)

- 1105243-95-5(5-(furan-2-yl)-1,2-oxazol-3-ylmethyl furan-2-carboxylate)

- 1314968-08-5(1-azaspiro[4.4]nonan-9-one)

- 90134-59-1(Flamprop M)

- 912949-30-5(Carbamic acid, N-[4-hydroxy-3-(trifluoromethyl)phenyl]-, 1,1-dimethylethyl ester)

- 941964-60-9(3-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-1-(thiophen-2-yl)methylurea)

- 688054-53-7(4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-7-yl}-N-(2-phenylethyl)butanamide)

- 876-08-4(4-(Chloromethyl)benzoyl chloride)

- 2580235-45-4(2-{(tert-butoxy)carbonylamino}-6-propyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylic acid)

- 2309604-71-3(1-(2-chlorophenyl)-3-2-methyl-2-(thiophen-3-yl)propylurea)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:97614-44-3)2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate

Zuiverheid:99%

Hoeveelheid:25g

Prijs ($):284.0